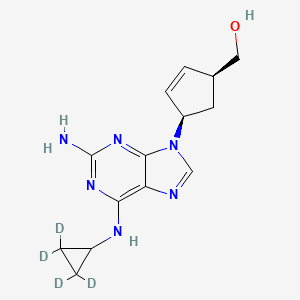

Abacavir-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abacavir-d4 es una forma deuterada de Abacavir, un inhibidor de la transcriptasa inversa de nucleósidos utilizado en el tratamiento del VIH/SIDA. El etiquetado de deuterio en this compound implica la sustitución de átomos de hidrógeno por deuterio, lo que puede proporcionar ventajas únicas en el desarrollo e investigación de fármacos . El propio Abacavir es un análogo de nucleósido carbocíclico sintético de la guanosina, que ayuda a disminuir las cargas virales del VIH y reduce el riesgo de desarrollar SIDA .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Abacavir-d4 implica la incorporación de átomos de deuterio en la molécula de Abacavir. Un método común es la reacción de un material de partida adecuado de di-halo aminopirimidina con ciclopropilamina . El proceso incluye varios pasos:

Preparación del Material de Partida: La di-halo aminopirimidina se prepara con grupos funcionales específicos.

Ciclización: El material de partida se somete a ciclización para formar un compuesto intermedio clave.

Incorporación de Deuterio: Los átomos de deuterio se introducen mediante reacciones específicas, reemplazando los átomos de hidrógeno.

Formación del Producto Final: El intermedio se hace reaccionar con ciclopropilamina para producir this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un estricto control de las condiciones de reacción, los pasos de purificación y el control de calidad para asegurar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Abacavir-d4 se somete a diversas reacciones químicas, incluyendo:

Oxidación: This compound puede oxidarse utilizando reactivos como el peróxido de hidrógeno o métodos electroquímicos.

Reducción: Las reacciones de reducción se pueden realizar en condiciones específicas para modificar el compuesto.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales por otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, electrodos de platino, electrodos de diamante dopados con boro.

Reducción: Agentes reductores específicos en condiciones controladas.

Sustitución: Diversos nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales Formados

Productos de Oxidación: Productos de degradación identificados mediante espectrometría de masas, caracterizados por relaciones masa-carga específicas.

Productos de Reducción y Sustitución: Análogos modificados de this compound con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Research has demonstrated that abacavir-d4 can be effectively used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance:

- Bioavailability : Studies indicate that deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. This can lead to extended half-lives and improved bioavailability, potentially allowing for less frequent dosing regimens .

- Mass Spectrometry : this compound has been utilized in mass spectrometric analyses of exhaled breath condensate (EBC) to non-invasively measure drug levels in the airway. This approach could provide insights into local drug delivery and efficacy without invasive sampling methods .

Long-Acting Formulations

Recent advancements have focused on developing long-acting formulations of this compound:

- Nanoformulations : Research led by Lin et al. explored nanoformulated abacavir prodrugs that extend the drug's half-life significantly. These formulations can maintain therapeutic levels for extended periods, reducing the frequency of dosing and improving adherence among patients .

- ProTide Technology : The application of ProTide technology has shown promise in enhancing the intracellular delivery of this compound. This method involves modifying the drug to facilitate its uptake into target cells, thereby increasing its antiviral activity against HIV .

Clinical Trials

Several clinical trials have investigated the pharmacokinetics and safety of this compound in various populations:

- A study involving Japanese patients assessed the pharmacokinetics of a combination therapy including this compound and other antiretrovirals. Results indicated that this combination was well-tolerated with no significant adverse effects reported .

- Another trial focused on severely malnourished children in South Africa demonstrated that early treatment with abacavir resulted in improved bioavailability and clearance rates compared to delayed treatment protocols .

| Study | Population | Findings |

|---|---|---|

| Singh et al. | Japanese adults | Safe pharmacokinetics; no adverse effects |

| Archary et al. | Severely malnourished children | Increased bioavailability with early treatment |

Mecanismo De Acción

Abacavir-d4, al igual que Abacavir, es un inhibidor de la transcriptasa inversa de nucleósidos. Se convierte intracelularmente en carbovir trifosfato, un análogo de la desoxiguanosina-5’-trifosfato (dGTP). Este metabolito activo inhibe la transcriptasa inversa del VIH compitiendo con el sustrato natural, lo que lleva a la terminación de la cadena durante la síntesis del ADN viral . Los objetivos moleculares incluyen la enzima transcriptasa inversa y las vías involucradas en la replicación viral .

Comparación Con Compuestos Similares

Compuestos Similares

Abacavir: La forma no deuterada de Abacavir-d4, utilizada en aplicaciones similares.

Lamivudina: Otro inhibidor de la transcriptasa inversa de nucleósidos utilizado en combinación con Abacavir.

Zidovudina: Un inhibidor de la transcriptasa inversa de nucleósidos más antiguo con un perfil de seguridad diferente.

Singularidad

La singularidad de this compound reside en su etiquetado de deuterio, que proporciona ventajas en los estudios de estabilidad y farmacocinética. Los átomos de deuterio pueden alterar las vías metabólicas y mejorar la estabilidad del compuesto, lo que lo convierte en una herramienta valiosa en el desarrollo e investigación de fármacos .

Actividad Biológica

Abacavir-d4 (ABC-d4) is a deuterated form of the antiretroviral drug abacavir, which is primarily used in the treatment of HIV. The biological activity of ABC-d4 is of significant interest due to its potential advantages over the non-deuterated form, including improved pharmacokinetics and reduced toxicity. This article explores the biological activity of ABC-d4, focusing on its mechanism of action, pharmacokinetics, case studies, and relevant research findings.

Abacavir functions as a nucleoside reverse transcriptase inhibitor (NRTI). Once administered, it is phosphorylated intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP), which competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation of CBV-TP into the viral DNA chain leads to chain termination due to the absence of a 3'-OH group necessary for further nucleotide addition. This mechanism effectively halts viral replication.

Pharmacokinetics

The pharmacokinetic profile of ABC-d4 suggests several advantages over its parent compound, abacavir. Key pharmacokinetic parameters include:

The deuteration in ABC-d4 may enhance metabolic stability, potentially leading to prolonged half-life and improved dosing convenience.

Case Studies

Several case studies have highlighted the clinical implications of using abacavir and its derivatives, including ABC-d4. Below are summaries from notable cases involving abacavir hypersensitivity reactions (HSR), which are critical for understanding patient management:

- Case Study 1 : A 46-year-old woman developed a mild rash on day 8 after starting therapy with abacavir. Monitoring was implemented as she had no other symptoms indicative of HSR. The rash resolved after four days without discontinuation of therapy .

- Case Study 2 : A 45-year-old male experienced gastrointestinal symptoms including vomiting and diarrhea shortly after initiating therapy with abacavir. Due to the cumulative symptoms indicating potential HSR, abacavir was discontinued, leading to symptom resolution within 24 hours .

- Case Study 3 : A patient who was HLA-B*5701 positive began treatment with abacavir before receiving genetic testing results. Upon developing respiratory symptoms and rash, therapy was discontinued, resulting in symptom improvement .

These cases underscore the importance of genetic screening for HLA-B*5701 prior to initiating treatment with abacavir or its derivatives to mitigate the risk of hypersensitivity reactions.

Research Findings

Recent studies have focused on enhancing the efficacy and safety profiles of ABC-d4 through innovative formulations:

- Long-Acting Formulations : Research has shown that nanoformulated versions of abacavir can sustain drug levels for extended periods, potentially improving adherence and reducing dosing frequency .

- ProTide Technologies : Modifications using ProTide technology have demonstrated enhanced antiretroviral activity compared to traditional formulations. For instance, a study reported that a modified prodrug exhibited a seven-fold lower EC50 than native abacavir .

- Toxicity Profiles : Studies have indicated that deuterated compounds may exhibit reduced toxicity profiles compared to their non-deuterated counterparts. This is particularly relevant in populations with varying metabolic rates .

Propiedades

IUPAC Name |

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-ZOTQTBSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.